molecular formula C16H15BrO3 B2828421 (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate CAS No. 331459-93-9

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate

Cat. No.: B2828421
CAS No.: 331459-93-9
M. Wt: 335.197
InChI Key: FVIMWJODVKKLOH-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate” is a chemical compound with the CAS Number: 331459-93-9 . It has a molecular weight of 335.2 and its IUPAC name is 5-bromo-2-methoxybenzyl 4-methylbenzoate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 335.2 .

Scientific Research Applications

Bromophenol Derivatives in Red Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds with potential applications in the study of natural products with antimicrobial and anticancer properties. Although specific derivatives of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate were not active against certain cancer cell lines and microorganisms, the study contributes to understanding the chemical diversity and potential utility of marine-derived compounds in biotechnological applications (Zhao et al., 2004).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy (PDT) for cancer treatment. A specific derivative, showing high singlet oxygen quantum yield, suggests that structurally similar compounds to this compound could be synthesized and characterized for PDT applications. These findings emphasize the relevance of such compounds in developing new photosensitizers with remarkable potential in cancer treatment (Pişkin et al., 2020).

Synthesis of Important Intermediates

Research on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for synthesizing natural products with biological activities, illustrates the importance of this compound in organic synthesis. This study showcases the potential of such compounds in the development of pharmaceuticals and biologically active molecules (Lou Hong-xiang, 2012).

Antioxidant Activities of Marine-Derived Compounds

A study on the isolation, characterization, and antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound, highlights their potent antioxidant activities. Such compounds are suggested as excellent sources of natural antioxidants, indicating their potential application in food preservation and health supplements (Li et al., 2011).

Antimicrobial Activities of Bromophenols

Another study on the antimicrobial properties of bromophenols from Rhodomela confervoides, including those structurally related to this compound, identified compounds with moderate to strong activity against various bacterial strains. This research supports the potential use of such compounds in developing new antimicrobial agents (Xu et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to take in case of exposure, such as washing with plenty of soap and water, removing contaminated clothing, and seeking medical attention .

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIMWJODVKKLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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